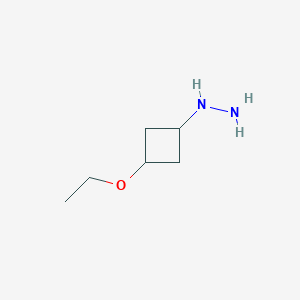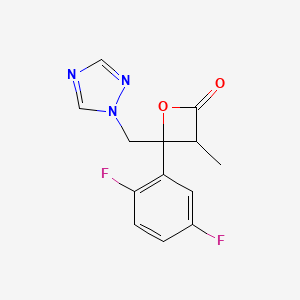
4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one typically involves multiple steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole moiety can be introduced via click chemistry, which involves the reaction of an azide with an alkyne.
Substitution with Difluorophenyl and Methyl Groups: These groups can be introduced through various substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the triazole ring.
Reduction: Reduction reactions could target the oxetane ring or the difluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.
Industry
Materials Science: The compound’s unique properties could be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The triazole ring could play a crucial role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one: can be compared with other oxetane derivatives and triazole-containing compounds.
Uniqueness
Structural Features: The combination of the oxetane ring and the triazole moiety, along with the difluorophenyl and methyl groups, makes this compound unique.
Chemical Properties:
Properties
Molecular Formula |
C13H11F2N3O2 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8H,5H2,1H3 |
InChI Key |
BLVZJTXQMVLLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)

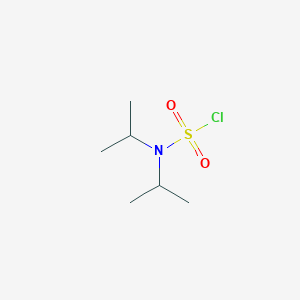
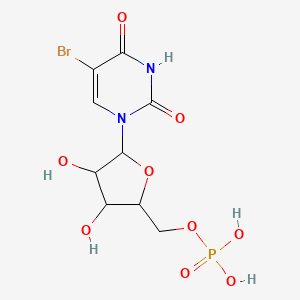
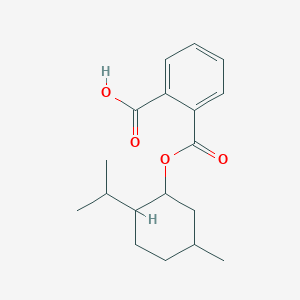
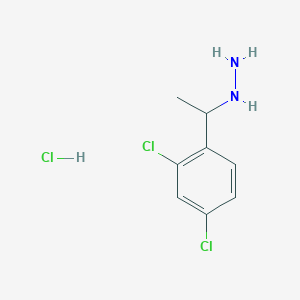
![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
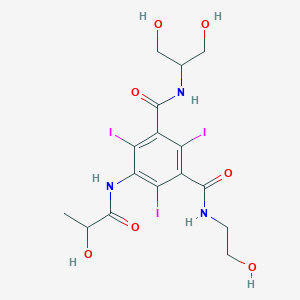
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)
